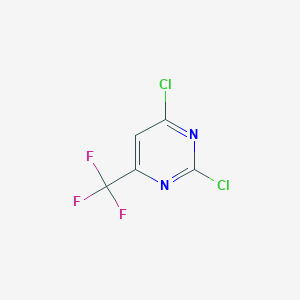

2,4-Dichloro-6-(trifluoromethyl)pyrimidine

説明

2,4-Dichloro-6-(trifluoromethyl)pyrimidine (CAS 16097-64-6) is a halogenated pyrimidine derivative featuring chlorine substituents at positions 2 and 4 and a trifluoromethyl (-CF₃) group at position 5. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chlorine atoms, which facilitate nucleophilic substitution reactions. Its synthesis typically involves cyclization of ethyl trifluoroacetoacetate with formamidine or acetamidine hydrochlorides, followed by chlorination . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery .

特性

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNFYAJHLPMNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319027 | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-64-6 | |

| Record name | 16097-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Phosphorus Oxychloride-Mediated Chlorination

The most widely reported method involves treating hydroxylated pyrimidines with phosphorus oxychloride (POCl₃). For example, 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine undergoes chlorination in POCl₃ with a hindered amine catalyst, such as N,N-diisopropylethylamine (DIEA), at 60–90°C. This single-step process achieves yields exceeding 85% under optimized conditions.

Reaction Conditions:

-

Molar Ratio: 1:5 (precursor:POCl₃)

-

Catalyst: 1.2 equivalents DIEA

-

Temperature: 90°C, 6 hours

Mechanistic Insight:

POCl₃ facilitates nucleophilic substitution by converting hydroxyl groups into better-leaving intermediates. The hindered amine neutralizes HCl, shifting equilibrium toward product formation.

Halogen Exchange Reactions

Fluorine-to-Chlorine Substitution

While less common, halogen exchange offers an alternative route. For instance, 2,4-difluoro-6-(trifluoromethyl)pyrimidine reacts with aluminum chloride (AlCl₃) in dichloromethane at 40°C, replacing fluorine with chlorine. However, this method is limited by competing side reactions and lower yields (~65%).

Key Challenges:

-

Selectivity: Simultaneous substitution at multiple positions complicates purification.

-

Side Products: Partial fluorination or over-chlorination occurs without precise stoichiometry.

Ring-Closing Syntheses

Cyclocondensation of Trifluoromethyl-Containing Precursors

A 1987 Journal of Heterocyclic Chemistry study details the synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine via cyclocondensation of β-diketones with guanidine derivatives. For example, hexafluoroacetylacetone and cyanoguanidine react in acetic acid under reflux to form the pyrimidine ring.

Optimized Protocol:

-

Precursors: Hexafluoroacetylacetone (1.0 equiv), cyanoguanidine (1.2 equiv)

-

Conditions: Acetic acid, 120°C, 12 hours

Advantages:

-

Direct incorporation of the trifluoromethyl group during ring formation.

Comparative Analysis of Methods

| Method | Yield | Temperature | Catalyst | Scalability |

|---|---|---|---|---|

| POCl₃ Chlorination | 85–90% | 90°C | DIEA | High |

| Halogen Exchange | 60–65% | 40°C | AlCl₃ | Moderate |

| Cyclocondensation | 70–75% | 120°C | Acetic acid | Low |

Functionalization and Downstream Applications

化学反応の分析

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Coupling Reactions: Palladium catalysts and bases like cesium carbonate are often used in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have applications in pharmaceuticals and agrochemicals .

科学的研究の応用

Pharmaceutical Applications

-

Intermediate for Drug Synthesis :

- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing drugs for treating cancer and other serious diseases. For instance, it has been utilized in synthesizing compounds that inhibit specific enzymes related to tumor growth .

- Antiviral Agents :

- Antimicrobial Activity :

Agrochemical Applications

- Herbicides :

- Pesticides :

Case Study 1: Synthesis and Application in Anticancer Drugs

A study published in Journal of Medicinal Chemistry detailed the synthesis of a novel class of anticancer agents derived from this compound. The research highlighted how modifications to the pyrimidine ring enhanced the potency and selectivity against cancer cells while minimizing side effects .

Case Study 2: Herbicidal Activity

In agricultural research, trials were conducted using formulations containing this compound against common weeds in corn and soybean fields. The results indicated effective weed control with minimal impact on crop yield, supporting its potential as a new herbicide .

作用機序

The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

類似化合物との比較

Structural and Functional Comparison with Similar Pyrimidine Derivatives

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituent patterns. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group at position 6 enhances stability and resistance to enzymatic degradation compared to methyl or methoxy substituents .

- Reactivity: Chlorine atoms at positions 2 and 4 are highly reactive toward nucleophilic displacement, enabling modular derivatization (e.g., with amines or phenols) .

- Bioactivity: Nitro (e.g., 2,4-dichloro-5-nitro analog) or amino groups (e.g., 2-chloro-4,5-diamino analog) introduce hydrogen-bonding capabilities, improving interactions with biological targets .

Antifungal and Insecticidal Activity

Trifluoromethyl pyrimidines with amide moieties exhibit moderate to excellent antifungal and insecticidal activities. For instance, derivatives of this compound show EC₅₀ values <10 μM against Botrytis cinerea and Fusarium oxysporum .

Anticancer Potential

Analog 2,4-dichloro-6-(3-nitrophenoxy)pyrimidine is a key intermediate in small-molecule anticancer drugs, where the nitro group enhances DNA intercalation .

Drug Discovery

In GPR39 agonist synthesis, 2,4-dichloro-6-(pyridin-2-yl)pyrimidine undergoes sequential chlorine displacement with methylamine to yield bioactive compounds .

Crystallographic and Stability Data

- Crystal Structure: Derivatives like trans-2,4-dichloro-6-(4-methoxystyryl)pyrimidine crystallize in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 4.1640 Å, b = 26.7440 Å .

- Thermal Stability : The trifluoromethyl group increases thermal stability, with decomposition temperatures >200°C for most analogs .

Commercial Availability and Regulatory Status

生物活性

2,4-Dichloro-6-(trifluoromethyl)pyrimidine (2,4-DCI-6-F3-Pyr) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antiplasmodial, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 216.98 g/mol. The compound features a pyrimidine ring substituted at the 2 and 4 positions with chlorine atoms and a trifluoromethyl group at the 6 position. This unique structure enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Antiplasmodial Activity

Research indicates that 2,4-DCI-6-F3-Pyr exhibits significant antiplasmodial properties, suggesting its potential as an antimalarial agent. In vitro studies have demonstrated that the compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action appears to involve the inhibition of key metabolic enzymes within the parasite's lifecycle.

Case Study: Antiplasmodial Efficacy

A study conducted by researchers showed that derivatives of 2,4-DCI-6-F3-Pyr had IC values in the low micromolar range against various strains of Plasmodium. The results indicated that modifications to the compound could enhance its efficacy further, leading to promising leads in antimalarial drug development .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its ability to induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells.

Table: Anticancer Activity Summary

| Cell Line | IC (μM) | Effect on Normal Cells |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | Low (19-fold less effect) |

| A549 (lung cancer) | Not reported | Not reported |

| K562 (leukemia) | Not reported | Not reported |

In particular, a derivative of 2,4-DCI-6-F3-Pyr demonstrated potent inhibitory effects on MDA-MB-231 cells, indicating its potential as a selective anticancer agent . The selectivity index observed suggests that this compound could differentiate between cancerous and non-cancerous cells effectively.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored extensively. Its derivatives have shown broad-spectrum activity against various bacterial and fungal strains.

In Vitro Antimicrobial Activity

Recent literature highlights the following antimicrobial activities:

- Antibacterial : Exhibited activity against standard strains such as E. coli and S. aureus with MIC values ranging from 500 to 1000 μg/mL.

- Antifungal : Effective against Fusarium oxysporum, showing over 56% inhibition compared to standard antifungal agents .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or halogenation of precursor pyrimidines. For example, in a two-step process, 4,5-dichloro-6-(trifluoromethyl)pyrimidine (precursor) undergoes regioselective substitution using LiAlH4 or methylamine under reflux in acetonitrile/triethylamine . Yield optimization (35–70%) depends on temperature control (60–130°C) and stoichiometric ratios of reagents. LCMS (e.g., m/z 179 [M+H]<sup>+</sup>) and HPLC retention times (e.g., 0.46–0.95 minutes under SQD-FA05 conditions) are critical for purity validation .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

- Methodology : Strict safety protocols include:

- Use of gloveboxes for air-sensitive steps to avoid skin contact or inhalation .

- PPE (nitrile gloves, FFP3 masks) and fume hoods during synthesis .

- Waste segregation for halogenated byproducts (e.g., chlorinated intermediates) and disposal via certified hazardous waste contractors .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- <sup>1</sup>H NMR : Aromatic protons (δ 7.20–8.17 ppm) and pyrimidine protons (δ 7.67 ppm) confirm substitution patterns .

- X-ray crystallography : Monoclinic crystal systems (space group P2(1)/c) with unit cell dimensions (e.g., a = 4.1640 Å, b = 26.7440 Å) resolve steric effects of the trifluoromethyl group . SHELX software (e.g., SHELXL for refinement) is recommended for high-resolution data .

Advanced Research Questions

Q. How can photoredox catalysis improve functionalization of this compound?

- Methodology : Acid-free photoredox protocols enable scalable C–H activation. For example, Minisci reactions under blue LED light (450 nm) with [Ir(ppy)3] as a catalyst introduce cyclopropyl or alkyl groups at the C5 position. Key parameters:

- Substrate-to-catalyst ratio (10:1) and solvent choice (MeCN for polar intermediates).

- Reaction monitoring via TLC and LCMS to track regioselectivity .

Q. What computational strategies predict regioselectivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) model electron-deficient sites. For example:

- C4 chlorine is more reactive than C2 due to electron-withdrawing effects of the trifluoromethyl group at C6.

- Frontier Molecular Orbital (FMO) analysis identifies LUMO localization at C4, aligning with experimental outcomes (e.g., methylamine substitution at C4 in 61% yield) .

Q. How do researchers resolve contradictions in kinetic vs. thermodynamic control during multi-step syntheses?

- Methodology :

- Kinetic control : Lower temperatures (0–25°C) favor faster C2 substitution but may produce metastable intermediates.

- Thermodynamic control : Prolonged heating (e.g., 130°C under microwave conditions) shifts equilibrium toward C4 products.

- Use of competitive experiments with isotopic labeling (e.g., <sup>13</sup>C at C2/C4) and <sup>19</sup>F NMR tracks intermediate stability .

Data Analysis & Optimization

Q. What strategies mitigate byproduct formation during halogen exchange reactions?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) reduce competing elimination pathways.

- Additives : KI or NaI as halide scavengers minimize polyhalogenated byproducts.

- In situ monitoring : Real-time FTIR detects C–Cl bond cleavage (600–650 cm<sup>−1</sup>) to optimize reaction quenching .

Q. How can researchers leverage crystallographic data to improve synthetic reproducibility?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。